4-(Tert-butoxy)-2,2-dimethylbutanal
Description
Significance of Complex Aldehyde Architectures in Synthetic Strategies
Aldehydes are a cornerstone of organic synthesis, prized for their versatility and reactivity. numberanalytics.comnumberanalytics.com As electrophilic compounds, they readily undergo nucleophilic addition reactions, making them fundamental for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comwikipedia.org Aldehydes are key participants in a wide array of powerful transformations, including aldol (B89426) condensations, Wittig reactions, and reductions to alcohols, which are crucial steps in assembling intricate molecular frameworks. numberanalytics.commsu.edu
The significance of aldehydes is amplified in molecules with complex substitution patterns. msu.edu Steric and electronic effects imposed by substituents near the aldehyde group can dictate the stereochemical outcome of reactions, enabling chemists to create specific isomers of a target molecule. Aldehydes serve as critical intermediates in the synthesis of pharmaceuticals and other biologically active compounds, where their reactivity is harnessed to introduce functional groups and build molecular complexity. numberanalytics.comnumberanalytics.com
Historical Development of Protecting Group Chemistry for Aldehydes and Ethers
The art of multi-step organic synthesis often requires the temporary masking of a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. wikipedia.orglibretexts.org This strategy, known as protecting group chemistry, became a standard tool in the mid-20th century and has been evolving ever since. numberanalytics.com
For aldehydes, which are highly reactive towards both nucleophiles and bases, protection is frequently essential. libretexts.org A common method is the conversion of the aldehyde to an acetal (B89532) by reacting it with an alcohol or a diol. libretexts.orgnumberanalytics.com Acetals are stable under basic and nucleophilic conditions but can be easily converted back to the aldehyde with aqueous acid, making them excellent protecting groups. wikipedia.orglibretexts.org
Similarly, alcohols are often protected to mask their acidic proton and nucleophilicity. The tert-butyl group, used in the subject compound as a tert-butoxy (B1229062) ether, is a common protecting group for alcohols. wikipedia.org Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, also rose to prominence in the 1960s and 1970s as highly versatile and widely used alcohol protecting groups due to their ease of installation and removal under specific conditions. numberanalytics.com The strategic use of protecting groups like tert-butyl ethers allows for chemoselectivity, enabling chemists to orchestrate complex synthetic sequences with high precision. wikipedia.orgorganic-chemistry.org
Structural Features and Stereochemical Considerations in Substituted Butanals
The structure of 4-(Tert-butoxy)-2,2-dimethylbutanal is characterized by a four-carbon butanal chain with several key substituents. At the C2 position, two methyl groups create a quaternary carbon center. This gem-dimethyl group introduces significant steric hindrance near the reactive aldehyde functionality. At the C4 position, a bulky tert-butoxy group is attached, which serves as a protecting group for a primary alcohol.
Stereochemistry is a critical consideration in substituted butanals. A chiral center can be created if the C2 or C3 atom is attached to four different substituents. quora.com For example, 2-butanol (B46777) is a chiral molecule because its C2 atom is bonded to a hydroxyl, a hydrogen, a methyl, and an ethyl group. quora.comyoutube.com However, in the case of this compound, the C2 carbon is bonded to an aldehyde group, a C3 methylene (B1212753) group, and two identical methyl groups, meaning it is not a chiral center. Therefore, the molecule itself is achiral.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C10H20O2 | This compound |
| Molecular Weight | 172.26 g/mol | This compound |
| IUPAC Name | This compound | This compound |
| CAS Number | 1995439-32-1 chemicalregister.com | This compound |
| Molecular Formula | C6H12O chemsynthesis.com | 2,2-dimethylbutanal |
| Molecular Weight | 100.161 g/mol chemsynthesis.com | 2,2-dimethylbutanal |
| Molecular Formula | C8H16O2 nih.gov | 4-(tert-butoxy)butan-2-one |
| Molecular Weight | 144.21 g/mol nih.gov | 4-(tert-butoxy)butan-2-one |
Overview of Research Trajectories and Future Prospects for this compound
While specific research focused exclusively on this compound is limited, its structure suggests clear potential applications as a specialized building block in organic synthesis. The presence of the compound in the catalogs of chemical suppliers indicates its use in niche, likely multi-step, synthetic applications. chemicalregister.com
The combination of a sterically hindered aldehyde and a protected primary alcohol makes it a valuable intermediate for constructing complex, sterically congested molecular architectures. The aldehyde can be used in various carbon-carbon bond-forming reactions, with the gem-dimethyl group potentially influencing the stereoselectivity of these transformations. Following such reactions, the tert-butoxy group can be cleaved under acidic conditions to reveal a primary alcohol, which can then be used for further functionalization.
Future research may involve the use of this aldehyde in the synthesis of natural products or pharmaceutical targets where steric crowding is a key structural feature. Its utility could be explored in reactions where high diastereoselectivity is required. The development of synthetic routes utilizing building blocks like this compound is crucial for advancing the synthesis of new functional materials and biologically active molecules. wordpress.com For instance, related chiral aldehydes with tert-butyl protecting groups have been synthesized as key intermediates for complex molecules like S-jaspine B, highlighting the importance of such structures in modern synthesis. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)12-7-6-10(4,5)8-11/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCUPAFDTZQNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Tert Butoxy 2,2 Dimethylbutanal
Functional Group Interconversions Leading to 4-(Tert-butoxy)-2,2-dimethylbutanal
Functional group interconversions are fundamental transformations in organic synthesis where one functional group is converted into another. In the context of synthesizing this compound, key steps involve the formation of the aldehyde and the tert-butyl ether.
The oxidation of a primary alcohol, specifically 4-(tert-butoxy)-2,2-dimethylbutan-1-ol, is a direct and common method to synthesize the target aldehyde. A crucial aspect of this transformation is preventing the over-oxidation of the aldehyde to a carboxylic acid. chemguide.co.uk This is typically achieved by using mild and selective oxidizing agents or by removing the aldehyde from the reaction mixture as it forms. chemguide.co.uk
Several reagents are commonly employed for this purpose. organicchemistrytutor.comncert.nic.in These include chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC), as well as non-chromium-based methods like the Swern and Dess-Martin periodinane (DMP) oxidations. organicchemistrytutor.com The choice of reagent often depends on the scale of the reaction, the presence of other sensitive functional groups, and considerations regarding toxicity and waste disposal.
| Oxidizing Agent/Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Selective for aldehydes, relatively mild. organicchemistrytutor.com | Chromium-based (toxic), requires anhydrous conditions. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral pH, high yields, short reaction times. organicchemistrytutor.com | Reagent is shock-sensitive, generates iodinane byproduct. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, Low Temperature (-78 °C) | Metal-free, high yields, avoids over-oxidation. organicchemistrytutor.com | Requires cryogenic temperatures, produces dimethyl sulfide (malodorous). |
| Dehydrogenation over Metal Catalysts | Vapors passed over Cu or Ag at high temp (e.g., 573 K). byjus.com | Suitable for industrial applications, especially for volatile alcohols. ncert.nic.in | Requires high temperatures, may not be suitable for complex molecules. |
An alternative route to the aldehyde functionality is the selective partial reduction of a corresponding ester, such as methyl 4-(tert-butoxy)-2,2-dimethylbutanoate, or a nitrile, 4-(tert-butoxy)-2,2-dimethylbutanenitrile. This transformation requires a reducing agent that can be stopped at the aldehyde stage without further reduction to the primary alcohol.
Reduction of Esters: Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for the partial reduction of esters to aldehydes. organicchemistrytutor.comlibretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the hydride reagent and prevent over-reduction. organicchemistrytutor.com At this temperature, a stable intermediate is formed which, upon aqueous workup, hydrolyzes to the desired aldehyde. Recently, novel catalyst families based on sterically designed boranes have been developed for the metal-free, highly selective partial reduction of esters. chemrxiv.orgnih.gov
Reduction of Nitriles: Nitriles can also be reduced to aldehydes. The Stephen reaction, which uses stannous chloride and hydrochloric acid, reduces the nitrile to an imine salt, which is then hydrolyzed to the aldehyde. ncert.nic.in Alternatively, DIBAL-H can be used to reduce nitriles to an intermediate imine, which yields the aldehyde upon hydrolysis. libretexts.org Other modified aluminum hydride reagents have also been developed for the selective reduction of nitriles. researchgate.netsemanticscholar.orgkoreascience.kr Selective reduction of aromatic nitriles in the presence of aliphatic nitriles is possible with certain reagents. koreascience.kr
| Precursor | Reagent | Key Features | Typical Conditions |
|---|---|---|---|
| Ester | Diisobutylaluminium hydride (DIBAL-H) | Widely used, effective for many ester types. organicchemistrytutor.comlibretexts.org | Low temperature (-78 °C) is crucial to prevent over-reduction. |
| Ester | Modified Aluminum Hydrides (e.g., LDBBA, SDBBA) | Can offer improved yields and milder conditions. researchgate.netresearchgate.net | Often performed at 0 °C. researchgate.net |
| Nitrile | Stephen Reaction (SnCl₂/HCl) | Classic method involving an imine intermediate. ncert.nic.in | Requires anhydrous acidic conditions. |
| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Reduces nitrile to an imine, which is then hydrolyzed. libretexts.org | Low temperature followed by aqueous workup. |
The formation of the tert-butyl ether linkage is a key step that can be performed on a suitable precursor, such as 2,2-dimethylbutane-1,4-diol. The synthesis of sterically hindered ethers like tert-butyl ethers presents a challenge due to the bulk of the tert-butyl group, which can favor elimination side reactions. nih.gov
The Williamson ether synthesis, a classic method involving an alkoxide and an alkyl halide, is often inefficient for producing tert-butyl ethers due to the tendency of tert-butyl halides to undergo elimination under basic conditions. libretexts.org Therefore, alternative methods are preferred.
A common and effective method is the acid-catalyzed addition of isobutylene to an alcohol. Other modern methods utilize reagents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl bromide in the presence of specific catalysts. sci-hub.se For instance, erbium(III) triflate has been shown to be a reusable catalyst for the formation of tert-butyl ethers from alcohols under solvent-free conditions. organic-chemistry.orgresearchgate.net Another approach involves the reaction of alcohols with Boc₂O catalyzed by magnesium perchlorate. organic-chemistry.org
| Method | Reagents | Catalyst/Conditions | Key Characteristics |
|---|---|---|---|
| Acid-catalyzed addition | Alcohol, Isobutylene | Strong acid catalyst (e.g., H₂SO₄, Amberlyst-15) | Common industrial method, reversible under acidic conditions. |
| Using tert-Butyl Bromide | Alcohol, tert-Butyl Bromide | Basic lead carbonate, solvent-free, 35-45 °C. sci-hub.se | Provides good to excellent yields with a reusable catalyst. sci-hub.se |
| Using Di-tert-butyl dicarbonate (Boc₂O) | Alcohol, Boc₂O | Mg(ClO₄)₂ or Er(OTf)₃. organic-chemistry.orgresearchgate.net | Mild reaction conditions, applicable to a range of alcohols. organic-chemistry.org |
| Using tert-Butyl Acetate | Alcohol, tert-Butyl Acetate (as reagent and solvent) | Catalytic HClO₄. researchgate.net | Efficient process under very mild conditions. researchgate.net |
Green Chemistry and Sustainable Synthesis Approaches
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.gov. For a molecule like this compound, this involves optimizing reaction pathways to be more environmentally benign.
Atom Economy and Solvent Minimization in Reaction Design
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product nih.govjocpr.com. Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant waste, like substitutions or eliminations that use stoichiometric reagents nih.govgold-chemistry.org.
In the context of synthesizing a molecule like this compound, a hypothetical atom-economical approach would favor catalytic methods for ether formation (e.g., direct addition of tert-butanol to an alkene precursor) and aldehyde synthesis (e.g., isomerization of an allylic alcohol) over classical methods that generate substantial waste.
Solvent minimization is another key aspect of sustainable synthesis. The ideal scenario is a solvent-free reaction. When solvents are necessary, the choice is guided by safety, environmental impact, and recyclability. Mechanochemistry, or ball-milling, is a technique that can significantly reduce or eliminate the need for solvents in organic reactions, including those used to form C-C bonds in aldehyde synthesis mdpi.com.
Table 1: Comparison of Atom Economy in Idealized Reaction Types for Aldehyde/Ether Synthesis
| Reaction Type | General Equation | Atom Economy | Byproducts |
|---|---|---|---|
| Addition (Ideal) | A + B → C | 100% | None |
| Rearrangement/Isomerization | A → B | 100% | None |
| Substitution (e.g., Williamson Ether Synthesis) | R-ONa + R'-X → R-O-R' + NaX | < 100% | Stoichiometric Salt Waste |
| Elimination (e.g., Wittig Reaction for Aldehyde Precursor) | R₃P=CHR' + R"CHO → R'-CH=CH-R" + R₃P=O | Low (< 50%) | Stoichiometric Phosphine Oxide |
Catalytic and Biocatalytic Pathways for Aldehyde and Ether Formation
Catalytic processes are fundamental to green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste and often allowing for milder reaction conditions pnas.org.
Catalytic Aldehyde Synthesis: The selective oxidation of primary alcohols is a common route to aldehydes. Green approaches utilize catalysts with environmentally benign oxidants like molecular oxygen or hydrogen peroxide, replacing hazardous heavy metal oxidants (e.g., chromium-based reagents) researchgate.net. For a sterically hindered primary alcohol precursor to this compound, a selective catalytic oxidation would be a key green methodology. Polyoxometalate (POM) catalysts, for instance, have been developed for the aerobic oxidation of alkenes to produce aldehydes and ketones with high selectivity yedarnd.com.
Catalytic Ether Synthesis: The formation of the tert-butoxy (B1229062) ether could be achieved via catalytic addition of tert-butanol to a suitable unsaturated precursor. This avoids the poor atom economy of the traditional Williamson ether synthesis.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions nih.govresearchgate.net. While no specific biocatalyst has been reported for this compound, enzymes like hydrolases are widely used for ester and amide synthesis, and their reverse application in organic solvents is well-established researchgate.net. Alcohol dehydrogenases (ADHs) can be used for the selective reduction of ketones to alcohols, a potential step in a synthetic route mdpi.com. The development of multifunctional biocatalysts that can perform several reaction steps in a one-pot cascade is a growing area of research nih.gov.
Flow Chemistry and Continuous Processing Techniques in Synthesis
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability kewaunee.ind-nb.info. These benefits are particularly relevant for the fine chemical and pharmaceutical industries d-nb.infodrugdeliveryleader.com.
Microreactor Technologies for Enhanced Control and Selectivity
Microreactors are small-scale flow devices with channels typically in the sub-millimeter range wiley.com. Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, providing precise control over reaction parameters like temperature, pressure, and residence time manetco.benih.gov. This level of control can lead to:
Improved Selectivity: For reactions with competing pathways, such as the partial reduction of an ester to an aldehyde, microreactors can precisely control residence time to prevent over-reduction to the alcohol researchgate.net.
Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions tcichemicals.com.
Access to Novel Reaction Conditions: Reactions can be conducted at temperatures and pressures above the solvent's boiling point, significantly accelerating reaction rates tcichemicals.com.
The synthesis of aldehydes, which can be prone to side reactions, is a prime candidate for microreactor technology. For example, the Meerwein–Ponndorf–Verley reduction of aldehydes and ketones has been studied in continuous-flow microreactors, demonstrating an efficient and easily controlled process mdpi.com.
Table 2: Features and Advantages of Microreactor Technology
| Feature | Advantage | Relevance to Aldehyde/Ether Synthesis |
|---|---|---|
| High Surface-to-Volume Ratio | Superior heat and mass transfer | Precise control of exothermic oxidations or reductions; prevention of byproduct formation. |
| Small Internal Volume | Inherent safety, minimal reagent hold-up | Safe handling of potent oxidizing/reducing agents; minimization of hazardous waste. |
| Precise Residence Time Control | High selectivity for sensitive intermediates | Maximizing yield of the aldehyde by preventing over-reduction or over-oxidation. |
| Rapid Mixing | Uniform reaction conditions | Increased reaction rates and suppression of side reactions. |
Scale-Up Considerations and Industrial Relevance
Scaling up a chemical process from the laboratory to industrial production is a major challenge in chemical manufacturing unimi.it. Continuous flow chemistry simplifies this process compared to batch production kewaunee.inmanetco.be.
Scaling-Up vs. Numbering-Up: Instead of using larger reactors (scaling-up), which can reintroduce heat and mass transfer issues, flow processes are often scaled by running multiple reactors in parallel (numbering-up or scaling-out) stolichem.com. This maintains the optimal reaction conditions identified at the lab scale.
Industrial Relevance: The fine chemical and pharmaceutical industries are increasingly adopting continuous manufacturing due to its potential to reduce costs, improve product consistency, and increase process robustness drugdeliveryleader.comseqens.comresearchgate.net. The ability to integrate multiple reaction and purification steps into a single, automated sequence is a key driver for this transition . For a specialty chemical like this compound, a continuous flow process would enable on-demand production, reduce plant footprint, and ensure consistent product quality.
Chemical Reactivity and Mechanistic Investigations of 4 Tert Butoxy 2,2 Dimethylbutanal
Nucleophilic Addition Reactions to the Carbonyl Group
The aldehyde functionality is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The steric hindrance imposed by the adjacent gem-dimethyl group plays a significant role in modulating the stereochemical course of these reactions.
The aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation. When 4-(Tert-butoxy)-2,2-dimethylbutanal acts as the electrophilic partner, its reaction with enolates can proceed with varying degrees of stereoselectivity. The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. researchgate.net In this model, the metal cation of the enolate coordinates to both the enolate oxygen and the aldehyde oxygen. researchgate.net The substituents of the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, which determines whether the syn or anti aldol adduct is favored. harvard.edu
The significant steric bulk of the 2,2-dimethyl and tert-butoxy (B1229062) groups in this compound influences the facial selectivity of the nucleophilic attack on the aldehyde. Chiral auxiliaries or catalysts are often employed to achieve high levels of enantioselectivity in these reactions. nih.gov For instance, proline-catalyzed direct asymmetric aldol reactions have become a cornerstone of modern organic synthesis for creating chiral β-hydroxy ketones. nih.gov The reaction between an enolate and this compound can generate up to two new stereocenters, making stereocontrol a critical aspect of its synthetic utility. researchgate.net
| Enolate Source (Nucleophile) | Reaction Conditions | Major Product Stereochemistry | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Lithium enolate of Acetone | LDA, THF, -78 °C | Racemic | Not applicable |
| (Z)-Boron enolate of Propionaldehyde | (c-Hex)₂BCl, Et₃N; then aldehyde | Syn | Typically >95:5 |
| (E)-Boron enolate of Propionaldehyde | (n-Bu)₂BOTf, i-Pr₂NEt; then aldehyde | Anti | Typically >95:5 |
| Cyclohexanone with (S)-Proline catalyst | (S)-Proline (20 mol%), DMSO | Anti (with high enantioselectivity) | >90:10 |
Organometallic reagents are potent nucleophiles that readily add to the carbonyl group of this compound. Grignard reagents (RMgX) and organolithium reagents (RLi) are particularly common for this transformation, converting the aldehyde into a secondary alcohol after an acidic workup. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org
The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation by a weak acid, such as ammonium chloride or dilute HCl, yields the final alcohol product. masterorganicchemistry.commasterorganicchemistry.com The large steric hindrance around the carbonyl group can sometimes lead to side reactions like reduction, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon, especially with bulky Grignard reagents. organic-chemistry.org
Organoboron reagents can also be utilized, though their application often involves more specialized procedures. Traditional methods for creating C-B bonds often rely on the reaction of borate esters with organolithium or organomagnesium reagents. nih.gov However, modern methods like palladium-catalyzed borylation have expanded the scope of organoboron synthesis. nih.gov The addition of organoboron reagents to aldehydes can be facilitated by various catalytic systems.
| Organometallic Reagent | Solvent | Workup | Product |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | aq. NH₄Cl | 5-(Tert-butoxy)-3,3-dimethylpentan-2-ol |
| n-Butyllithium (n-BuLi) | Hexane/THF | aq. NH₄Cl | 1-(Tert-butoxy)-3,3-dimethylheptan-4-ol |
| Phenylmagnesium chloride (PhMgCl) | THF | aq. NH₄Cl | 1-(Tert-butoxy)-2,2-dimethyl-1-phenylpropan-1-ol |
| Allylmagnesium bromide | Diethyl ether | aq. NH₄Cl | 7-(Tert-butoxy)-5,5-dimethylhept-1-en-4-ol |
The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for the chemoselective reduction of the aldehyde to the corresponding primary alcohol, 4-(tert-butoxy)-2,2-dimethylbutan-1-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred due to its greater functional group tolerance and safer handling.
Oxidation: The aldehyde can be oxidized to 4-(tert-butoxy)-2,2-dimethylbutanoic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones using peroxy acids, is a related oxidative rearrangement. wiley-vch.detmv.ac.in While typically applied to ketones, aldehydes can be oxidized to carboxylic acids under similar conditions. Another relevant named reaction is the Dakin oxidation, which transforms ortho- or para-hydroxylated phenyl aldehydes or ketones into phenols and carboxylates, respectively, using hydrogen peroxide. wiley-vch.de
| Transformation | Reagent(s) | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄), Methanol | 4-(tert-butoxy)-2,2-dimethylbutan-1-ol |
| Reduction | Lithium aluminum hydride (LiAlH₄), Diethyl ether | 4-(tert-butoxy)-2,2-dimethylbutan-1-ol |
| Oxidation | Potassium permanganate (KMnO₄), NaOH, H₂O | 4-(tert-butoxy)-2,2-dimethylbutanoic acid |
| Oxidation | Chromic acid (H₂CrO₄), Acetone (Jones oxidation) | 4-(tert-butoxy)-2,2-dimethylbutanoic acid |
| Oxidation | tert-Butyl hydroperoxide (TBHP), Bi₂O₃ catalyst | 4-(tert-butoxy)-2,2-dimethylbutanoic acid |
Transformations Involving the Tert-Butoxy Ether Moiety
The tert-butoxy group serves as a robust protecting group for the hydroxyl functionality. Its removal or participation in rearrangements constitutes another important aspect of the compound's chemistry.
The tert-butyl ether is stable to many reagents but can be selectively cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen by a strong acid, creating a good leaving group. The C-O bond then cleaves via a unimolecular pathway (SN1-type) to form the highly stable tertiary carbocation (tert-butyl cation) and the deprotected alcohol, 4-hydroxy-2,2-dimethylbutanal. The tert-butyl cation is then typically trapped by a nucleophile or eliminated to form isobutylene.
Common reagents for this deprotection include strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (CH₂Cl₂), or hydrogen chloride (HCl) in an organic solvent such as dioxane. arizona.eduresearchgate.netnih.gov The selectivity of this deprotection is a key advantage; for example, N-Boc groups can often be removed selectively in the presence of tert-butyl ethers under specific conditions. arizona.eduresearchgate.net
| Reagent(s) | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature, 1-4 h | 4-hydroxy-2,2-dimethylbutanal |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature, 0.5-2 h | 4-hydroxy-2,2-dimethylbutanal |
| Chlorotrimethylsilane (TMSCl) / Phenol | Dichloromethane (CH₂Cl₂) | Room Temperature, 20 min | 4-hydroxy-2,2-dimethylbutanal |
| Methanesulfonic acid | CH₂Cl₂/tert-Butyl acetate | 0 °C to Room Temp | 4-hydroxy-2,2-dimethylbutanal |
While the tert-butoxy group is primarily a protecting group, its cleavage can initiate rearrangements or characteristic fragmentations, particularly under thermal, acidic, or mass spectrometric conditions. Acid-catalyzed rearrangement reactions can occur following the formation of the tert-butyl cation during deprotection. tmv.ac.in
In the context of mass spectrometry, the tert-butoxy group leads to predictable fragmentation patterns. Under electron ionization (EI), a common fragmentation pathway for tert-butoxycarbonyl (t-Boc) protected compounds, which is analogous to tert-butyl ethers, involves the loss of isobutylene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, or the formation of a prominent tert-butyl cation at m/z 57. doaj.org These characteristic fragment ions are diagnostic for the presence of a tert-butoxy moiety in the molecule and are invaluable for structural elucidation. doaj.org The fragmentation of the 2,2-dimethylbutanal backbone itself would likely involve cleavage alpha to the carbonyl group, leading to the loss of the formyl radical (CHO) or the formation of acylium ions.
| m/z Value | Proposed Fragment Ion Structure | Origin of Fragment |
|---|---|---|
| 172 | [C₁₀H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 157 | [M - CH₃]⁺ | Loss of a methyl radical |
| 116 | [M - C₄H₈]⁺˙ | Loss of isobutylene from tert-butoxy group |
| 101 | [M - C₄H₉O]⁺ | Loss of tert-butoxy radical |
| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from fragmentation of tert-butyl group |
Reactivity at the Alpha-Position (2,2-Dimethyl)
The α-carbon of this compound is a quaternary center, meaning it lacks α-hydrogens. This structural feature precludes typical α-substitution reactions that proceed through the formation of enol or enolate intermediates via direct deprotonation. Consequently, alternative strategies are required to achieve functionalization at this position.
Direct formation of an enolate by deprotonation at the α-carbon of this compound is not feasible due to the absence of acidic α-protons. However, functionalization equivalent to α-alkylation can be achieved through the formation of enamine intermediates. Enamines are nitrogen analogs of enols, formed from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.orgmasterorganicchemistry.com They serve as powerful nucleophiles, reacting at the β-carbon, which corresponds to the α-carbon of the parent aldehyde. makingmolecules.com
The reaction, known as the Stork enamine alkylation, involves three main steps:
Enamine Formation: The aldehyde reacts with a secondary amine (e.g., pyrrolidine, morpholine), typically under acid catalysis, to form an iminium ion intermediate. Subsequent deprotonation from the β-carbon (the methyl groups of the original aldehyde are not involved) yields the enamine. libretexts.org For sterically hindered aldehydes like this compound, the formation of the enamine can be slower compared to unhindered aldehydes. acs.orgub.edu
Alkylation: The nucleophilic enamine attacks an electrophile, such as an alkyl halide, in an SN2-type reaction. This step forms a new carbon-carbon bond and results in an alkylated iminium salt. wikipedia.orglibretexts.org The significant steric hindrance of the neopentyl-like structure in this compound makes it resistant to standard SN2 reactions, which could limit the scope of suitable alkylating agents to highly reactive ones like methyl iodide or allylic/benzylic halides. acs.orgfiveable.me
Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-alkylated aldehyde product. masterorganicchemistry.com
| Step | Description | Key Intermediates | Conditions |
| 1. Enamine Formation | Condensation of the aldehyde with a secondary amine. | Carbinolamine, Iminium ion | Acid catalysis (e.g., p-TsOH), removal of water. |
| 2. Alkylation | Nucleophilic attack of the enamine on an alkyl halide. | Alkylated Iminium salt | Aprotic solvent (e.g., THF, Dioxane). |
| 3. Hydrolysis | Conversion of the iminium salt back to the aldehyde. | N/A | Aqueous acid (e.g., HCl). |
Given the quaternary nature of the α-carbon, direct C-H functionalization at this position is impossible. However, radical-mediated transformations can provide pathways for functionalization. Modern synthetic methods have explored radical-mediated α-tert-alkylation of aldehydes, which circumvents the limitations of ionic processes. acs.org This approach often involves the formation of an enamine intermediate, which can engage with a radical species. The enamine can form an electron donor-acceptor (EDA) complex, which upon photoexcitation, initiates a radical cascade leading to functionalization. acs.org
Furthermore, the tert-butoxy group itself can be a precursor for radical generation. The tert-butoxyl radical, which can be formed under various conditions, is known to undergo β-scission to produce acetone and a highly reactive methyl radical. princeton.edu This methyl radical could potentially initiate downstream radical processes, although intramolecular reactions involving the aldehyde moiety would be complex.
Transition metal-catalyzed C-H functionalization is a powerful tool for activating otherwise inert C-H bonds. While the α-position is inaccessible, these methods could potentially target the C-H bonds of the α-methyl groups or more remote C-H bonds at the β- or γ-positions, guided by the carbonyl or ether oxygen. harvard.edudmaiti.com Such reactions typically involve the formation of a metallacycle intermediate to bring the catalyst into proximity with the target C-H bond.
Pericyclic Reactions and Rearrangements Initiated by the Aldehyde or Ether Group
The electronic structure of this compound allows it to participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.
The most relevant of these is the carbonyl-ene reaction , a process analogous to the Diels-Alder reaction where the aldehyde's C=O double bond acts as the dienophile (in this context, an "enophile"). nih.govbrandeis.edu In this reaction, the aldehyde reacts with an alkene (the "ene") containing an allylic hydrogen. The reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a homoallylic alcohol. researchgate.net
For sterically demanding aldehydes, these reactions often require high temperatures or, more commonly, Lewis acid catalysis to proceed efficiently. nih.govrsc.org The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the C=O bond and accelerating the reaction. The stereochemical outcome of such reactions can often be predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orgucla.edulibretexts.orgchemistrylearner.com
Rearrangements can also be initiated, particularly under acidic conditions, through the tert-butoxy group. Ethers are known to undergo cleavage in the presence of strong acids. libretexts.org The tert-butoxy group, upon protonation, can cleave to form isobutene and an alcohol, or it can form a relatively stable tert-butyl carbocation. libretexts.orgresearchgate.net This carbocation could then be trapped by a nucleophile or initiate other intramolecular processes, although these are typically stepwise ionic reactions rather than concerted pericyclic rearrangements.
Detailed Mechanistic Elucidation of Key Transformations
Understanding the precise mechanisms of the reactions involving this compound requires the identification of transient species and analysis of the energy landscape of the reaction coordinate.
The elucidation of reaction mechanisms hinges on the detection and characterization of intermediates. Depending on the transformation, several key intermediates can be proposed for reactions involving this compound.
Enamine Pathway Intermediates : In the Stork alkylation, the reaction proceeds through a carbinolamine , which then dehydrates to form a cationic iminium ion . Deprotonation yields the crucial enamine nucleophile. These intermediates, particularly the enamine, can sometimes be observed and characterized directly using spectroscopic methods like NMR if they are sufficiently stable. acs.org
Radical Intermediates : Radical reactions would involve species such as radical cations and carbon-centered radicals . These are typically short-lived and are often studied using techniques like electron paramagnetic resonance (EPR) spectroscopy or through chemical trapping experiments where the radical is intercepted by a trapping agent to form a stable, characterizable product.
Carbocation Intermediates : Acid-catalyzed cleavage of the tert-butoxy ether would generate a tert-butyl cation . The formation of such carbocations can be inferred from the product distribution (e.g., formation of tert-butyl alcohol or isobutene) and can be studied in superacid media where they have longer lifetimes.
Organometallic Intermediates : Transition-metal-catalyzed C-H functionalization reactions proceed via organometallic species, such as metallacycle intermediates where the metal is coordinated to the substrate.
| Reaction Type | Key Intermediates | Common Characterization Methods |
| Enamine Alkylation | Carbinolamine, Iminium ion, Enamine | NMR, IR, Mass Spectrometry (for stable adducts) |
| Radical Functionalization | Radical cations, Carbon-centered radicals | EPR Spectroscopy, Chemical Trapping, Isotope Labeling |
| Acid-Catalyzed Rearrangement | Oxonium ion, tert-Butyl cation | Product Analysis, NMR in Superacid |
| Carbonyl-Ene Reaction | π-complex (stepwise) | Kinetic Studies, Isotope Effects, Computational Modeling |
While intermediates represent energy minima along a reaction pathway, the transition states represent the energy maxima and are the ultimate determinants of reaction rates and selectivity. The structures of transition states cannot be observed directly due to their fleeting nature (lifetimes of ~10-13 s). However, their properties can be inferred experimentally and modeled with high accuracy using computational chemistry. escholarship.orgrsc.org
Computational Studies: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. nih.govresearchgate.net These studies can:
Locate and characterize the geometry of transition states.
Calculate activation energies (ΔG‡), which can be correlated with experimentally observed reaction rates.
Distinguish between competing mechanistic pathways (e.g., concerted pericyclic vs. stepwise ionic mechanisms for the carbonyl-ene reaction).
Explain the origins of stereoselectivity and regioselectivity by comparing the energies of different diastereomeric transition states.
Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful experimental tool for probing transition state structures. By replacing an atom at a specific position with a heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate, information about bond breaking or formation at that position in the rate-determining transition state can be obtained. For example, a significant kH/kD value for the allylic C-H bond in an ene reaction would support its cleavage in the rate-determining step.
For pericyclic reactions, analysis is guided by the Woodward-Hoffmann rules , which are based on Frontier Molecular Orbital (FMO) theory and the principle of conservation of orbital symmetry. libretexts.orgbris.ac.uk Computational analysis can visualize the orbital interactions in the transition state to confirm whether a reaction is "symmetry-allowed" or "symmetry-forbidden" under thermal or photochemical conditions.
Advanced Spectroscopic and Structural Elucidation of 4 Tert Butoxy 2,2 Dimethylbutanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual nuclei.
While one-dimensional (1D) NMR provides initial information on the types and number of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the molecular framework. longdom.orgharvard.edu For 4-(Tert-butoxy)-2,2-dimethylbutanal, a combination of 2D techniques is employed.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. In the spectrum of this compound, a cross-peak would be expected between the aldehydic proton (H1) and the methylene (B1212753) protons at the C3 position, and between the C3 methylene protons and the C4 methylene protons, establishing the -CH-CH₂-CH₂-O- connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the aldehydic carbon signal would show a correlation to the aldehydic proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for connecting molecular fragments. Key HMBC correlations for this molecule would include the correlation from the gem-dimethyl protons (C2-CH₃) to the carbonyl carbon (C1) and the quaternary carbon (C2), and from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the ether oxygen-linked carbon (C4).
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining stereochemistry and conformation. For a flexible molecule like this compound, NOESY could reveal through-space interactions between the protons of the gem-dimethyl groups and the protons on the C3 methylene group, providing insight into the preferred rotational conformations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound Predicted chemical shifts (δ) are in ppm relative to TMS.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
|---|---|---|---|
| 1 (-CHO) | 9.5 - 9.7 | 204 - 206 | COSY: H3 HSQC: C1 HMBC: C2, C3 |
| 2 (-C(CH₃)₂) | - | 45 - 47 | - |
| 2a (gem-CH₃) | 1.0 - 1.2 | 23 - 25 | HSQC: C2a HMBC: C1, C2, C3 |
| 3 (-CH₂-) | 1.6 - 1.8 | 38 - 40 | COSY: H1, H4 HSQC: C3 HMBC: C1, C2, C2a, C4 |
| 4 (-CH₂O-) | 3.3 - 3.5 | 60 - 62 | COSY: H3 HSQC: C4 HMBC: C3, C5 |
| 5 (-OC(CH₃)₃) | - | 72 - 74 | - |
| 5a (tert-butyl CH₃) | 1.1 - 1.3 | 27 - 29 | HSQC: C5a HMBC: C4, C5 |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials that are non-crystalline or insoluble, providing structural data where techniques like X-ray diffraction may fail. nih.govresearchgate.net For derivatives of this compound, ssNMR could be employed to study supramolecular assemblies. frontiersin.org These assemblies might be formed through intermolecular interactions, such as hydrogen bonding involving the aldehyde functional group or packing effects driven by the bulky tert-butyl and gem-dimethyl groups.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can reveal information about molecular conformation, packing, and intermolecular distances within the solid state, offering insights into the structure of self-assembled systems. nih.gov
Mass Spectrometry (MS) for Fragmentational Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. nih.gov
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. nih.gov For this compound (C₁₀H₂₀O₂), the exact mass of the molecular ion [M]⁺• can be calculated and compared with the experimentally determined value to confirm its composition.
Table 2: HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺• | C₁₀H₂₀O₂ | 172.14633 |
| [M+H]⁺ | C₁₀H₂₁O₂ | 173.15361 |
| [M+Na]⁺ | C₁₀H₂₀O₂Na | 195.13555 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to generate a series of product ions. researchgate.net The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. gre.ac.uk
For this compound, several key fragmentation pathways are expected:
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation for aldehydes and ketones. libretexts.org However, for aldehydes, this pathway can be less significant. youtube.com Loss of the C3-C4 chain and tert-butoxy (B1229062) group would lead to an acylium ion.
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.org This process would result in the loss of a neutral alkene.
Fragmentation of the Tert-butoxy Group: A prominent fragmentation pathway involves the loss of isobutylene (56 Da) from the tert-butoxy group, leading to a stable carbocation. Cleavage can also result in the formation of the tert-butyl cation (m/z 57).
Isotopic Labeling Studies: To confirm these proposed fragmentation mechanisms, isotopic labeling can be used. researchgate.net For instance, synthesizing the molecule with deuterium atoms at the C3 position would result in a mass shift in fragments containing this position. This allows for the precise tracking of atoms through the fragmentation process, validating the proposed pathways. nih.gov
Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺, m/z 173.15)
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 117.09 | [C₆H₁₃O₂]⁺ | C₄H₈ (Isobutylene) | Loss of isobutylene from the tert-butoxy group |
| 101.09 | [C₅H₁₃O]⁺ | C₄H₈O (Butanal) | Cleavage of the ether bond |
| 87.08 | [C₅H₁₁O]⁺ | C₅H₁₀O | Alpha-cleavage with H rearrangement |
| 57.07 | [C₄H₉]⁺ | C₆H₁₁O₂ | Formation of tert-butyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a rapid method for structural confirmation. nih.gov
For this compound, the key functional groups are the aldehyde and the ether.
Aldehyde Group: This group gives rise to very characteristic IR and Raman signals. The C=O stretching vibration appears as a strong band in the IR spectrum, typically around 1720-1740 cm⁻¹. The aldehyde C-H bond has two characteristic stretching vibrations, one appearing around 2820 cm⁻¹ and the other around 2720 cm⁻¹ (a Fermi resonance doublet).
Ether Group: The C-O-C stretching vibration of the tert-butoxy ether linkage will produce a strong band in the IR spectrum, typically in the 1100-1250 cm⁻¹ region.
Alkyl Groups: The C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the 1350-1470 cm⁻¹ region. The gem-dimethyl and tert-butyl groups will have characteristic bending modes, including a "split" peak around 1370 cm⁻¹ and 1390 cm⁻¹.
Raman spectroscopy, which relies on changes in polarizability, is particularly useful for analyzing symmetric vibrations and bonds within the carbon skeleton, which may be weak in the IR spectrum. uh.edu
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 2950 - 3000 | C-H Stretch (asymmetric) | Alkyl (CH₃, CH₂) | Strong | Strong |
| 2850 - 2900 | C-H Stretch (symmetric) | Alkyl (CH₃, CH₂) | Medium | Strong |
| 2810 - 2830 | C-H Stretch | Aldehyde (-CHO) | Medium | Medium |
| 2710 - 2730 | C-H Stretch (Fermi resonance) | Aldehyde (-CHO) | Medium | Medium |
| 1720 - 1740 | C=O Stretch | Aldehyde (-CHO) | Very Strong | Medium |
| 1450 - 1470 | C-H Bend (scissoring/asymmetric) | Alkyl (CH₂, CH₃) | Medium | Medium |
| 1390 & 1370 | C-H Bend (symmetric) | gem-dimethyl & tert-butyl | Medium (doublet) | Medium |
| 1100 - 1250 | C-O-C Stretch (asymmetric) | Ether | Strong | Weak |
X-ray Crystallography of Crystalline Derivatives or Co-crystals
X-ray crystallography is a powerful technique for determining the precise three-dimensional molecular structure of a compound in its crystalline form. nih.gov The method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to calculate a map of electron density, from which the atomic positions can be determined. nih.gov While obtaining a suitable single crystal of this compound itself may be challenging due to its aldehydic nature and potential instability, its crystalline derivatives or co-crystals can be readily studied to provide invaluable structural information. Co-crystals are multi-component solids where an active pharmaceutical ingredient (API) and a coformer exist in a stoichiometric ratio within the same crystal lattice, often improving physical properties. nih.govnih.gov
A relevant example involves the structural analysis of a binuclear Zinc(II) complex formed with ligands derived from tert-butylacetoacetate, a related β-keto ester. The compound, bis(μ-4-tert-butoxy-4-oxobut-2-en-2-olato)bis[(4-tert-butoxy-4-oxobut-2-en-2-olato)ethanolzinc(II)], was analyzed to elucidate its molecular and crystal structure. nih.gov The coordination polyhedron of the zinc atoms was found to be a distorted octahedron, formed by six oxygen atoms from the ligand molecules and a coordinated ethanol molecule. nih.gov A Hirshfeld surface analysis indicated the absence of strong intermolecular interactions within the structure. nih.gov
Table 1: Crystallographic Data for bis(μ-4-tert-butoxy-4-oxobut-2-en-2-olato)bis[(4-tert-butoxy-4-oxobut-2-en-2-olato)ethanolzinc(II)]
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7758 (4) |
| b (Å) | 10.0528 (5) |
| c (Å) | 13.9189 (6) |
| α (°) | 98.435 (2) |
| β (°) | 108.761 (2) |
| γ (°) | 100.916 (2) |
| Volume (ų) | 1221.72 (9) |
| Z | 1 |
Data sourced from a study on a binuclear Zn²⁺ complex with enolated anionic tert-butylacetoacetate. nih.gov
Another example of crystallographic analysis on a derivative containing a tert-butoxy group is the study of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. mdpi.com This compound was crystallized and its structure was determined, providing a clear example of a molecule with a piperazine building block often used in pharmaceutical research. mdpi.com
Table 2: Crystallographic Data for tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 8.4007 (2) |
| b (Å) | 16.4716 (4) |
| c (Å) | 12.4876 (3) |
| α (°) | 90 |
| β (°) | 90.948 (1) |
| γ (°) | 90 |
| Volume (ų) | 1727.71 (7) |
| Z | 4 |
Data sourced from the structural report of the title compound. mdpi.com
These examples demonstrate how X-ray crystallography of stable, crystalline derivatives provides definitive data on bond lengths, angles, and crystal packing, which are fundamental to understanding the molecule's behavior and interactions.
Chiroptical Spectroscopy for Chiral Derivatives (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))
When a derivative of this compound is chiral, chiroptical spectroscopy becomes an essential tool for its stereochemical elucidation. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the variation of a compound's specific rotation with the wavelength of light. wikipedia.org As light passes through a chiral substance, the plane of polarization is rotated, and the magnitude of this rotation changes with wavelength. wikipedia.org This phenomenon is particularly pronounced near an absorption band, giving rise to what is known as the Cotton effect.
Circular Dichroism (CD) is the measurement of the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this differential absorption versus wavelength. It provides information primarily about the chromophores within the molecule and their immediate chiral environment.
A comprehensive study on t-butanesulfinamide, a chiral molecule containing a tert-butyl group, illustrates the power of these methods. The absolute configuration of this compound was determined as (-)-(S) using a combination of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD). researchgate.net The study also determined the predominant conformation of the molecule, highlighting how these spectroscopic techniques provide detailed three-dimensional structural information in solution. researchgate.net
Table 3: Chiroptical Data for the Determination of Absolute Configuration in a Chiral tert-Butyl Derivative
| Technique | Finding | Significance |
|---|---|---|
| Optical Rotatory Dispersion (ORD) | Showed a negative Cotton effect. | Correlated theoretical calculations with experimental data to assign the (S) configuration. |
| Electronic Circular Dichroism (ECD) | Exhibited characteristic negative bands in the UV region. | Confirmed the absolute configuration by matching the experimental spectrum with the calculated spectrum for the (S)-enantiomer. |
| Vibrational Circular Dichroism (VCD) | Provided detailed conformational information in the infrared region. | Elucidated the predominant staggered conformation of the amine and S=O groups relative to the tert-butyl group. |
Findings based on the chiroptical study of t-butanesulfinamide. researchgate.net
Computational and Theoretical Studies of 4 Tert Butoxy 2,2 Dimethylbutanal
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to investigate the electronic structure of molecules. researchgate.netmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively model large molecules and predict a variety of properties, including vibrational frequencies, molecular structures, and reaction energies. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.comwikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
For 4-(tert-butoxy)-2,2-dimethylbutanal, the HOMO would likely be centered on the oxygen atoms (of the carbonyl and ether groups) due to the presence of lone pairs, making these sites nucleophilic. The LUMO is typically the π* anti-bonding orbital of the carbonyl group (C=O), which can accept electron density, rendering the carbonyl carbon electrophilic. A detailed FMO analysis would quantify the energies of these orbitals and map their spatial distribution, providing precise predictions of reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description of Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO | Value | Primarily C=O π* anti-bonding orbital |
| HOMO | Value | Primarily non-bonding orbitals of the carbonyl and ether oxygen atoms |
| HOMO-LUMO Gap | Value | Indicates chemical reactivity and kinetic stability |
Note: Specific energy values require dedicated quantum chemical calculations not found in the available literature.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction energy profiles and the identification of transition states. researchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state defines the activation barrier, a key factor in determining the reaction rate. For this compound, DFT could be used to model reactions such as nucleophilic addition to the carbonyl group or enolate formation. The calculations would reveal the step-by-step mechanism and provide quantitative data on the energy changes throughout the reaction. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis and molecular dynamics simulations are computational methods used to explore these aspects.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. ethz.chorganicchemistrytutor.comlibretexts.orgscribd.com For a flexible molecule like this compound, with several single bonds allowing rotation, a multitude of conformers exist. By systematically rotating bonds and calculating the energy at each step, a potential energy surface (PES) can be constructed. researchgate.netnih.gov This surface reveals the low-energy, stable conformers (local minima) and the energy barriers (saddle points) that separate them. The presence of bulky groups like the tert-butyl and dimethyl substituents creates significant steric hindrance, which heavily influences the preferred conformations by minimizing repulsive interactions. organicchemistrytutor.comlibretexts.org
The behavior of a molecule can be significantly altered by its environment, particularly by the solvent. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can model the explicit interactions between a solute molecule and the surrounding solvent molecules over time. urfu.rumdpi.com For this compound, MD simulations in various solvents (e.g., water, ethanol) would illustrate how solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular forces affect its conformation and dynamics. These simulations provide a microscopic view of solvation and its impact on chemical processes.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical methods, including DFT, provide detailed insights into the mechanisms of chemical reactions at the electronic level. researchgate.net By modeling the pathway from reactants to products, these studies can elucidate the sequence of bond-making and bond-breaking events. For reactions involving this compound, such as its condensation or oxidation, quantum chemical calculations can validate or propose reaction mechanisms. mdpi.com These studies can identify key intermediates and transition states, explaining stereochemical outcomes and the influence of catalysts or reaction conditions.
Prediction of Spectroscopic Parameters
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. Computational methods, particularly DFT, can calculate the magnetic shielding tensors of each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). The accuracy of these predictions depends on the chosen functional and basis set. For example, methodologies like B3LYP with a 6-31G(d,p) basis set are commonly employed for geometry optimization, followed by chemical shift calculations using a larger basis set to improve accuracy.
To illustrate the expected NMR data for this compound, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below. These values are based on the general principles of NMR spectroscopy and typical chemical shifts for similar structural motifs.
Hypothetical Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde CH | 9.5 - 9.7 | 200 - 205 |
| CH₂ adjacent to aldehyde | 2.2 - 2.4 | 45 - 55 |
| CH₂ adjacent to ether oxygen | 3.2 - 3.4 | 60 - 70 |
| Gem-dimethyl CH₃ | 1.0 - 1.2 | 20 - 30 |
| Tert-butyl CH₃ | 1.1 - 1.3 | 25 - 35 |
| Quaternary C of gem-dimethyl | - | 30 - 40 |
| Quaternary C of tert-butyl | - | 70 - 80 |
Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
Key predicted IR absorption bands for this compound would include:
C=O stretch: A strong absorption band characteristic of the aldehyde functional group, typically predicted in the range of 1720-1740 cm⁻¹.
C-H stretch (aldehyde): A pair of weak to medium bands around 2720 and 2820 cm⁻¹.
C-O-C stretch: A strong band associated with the ether linkage, expected in the 1100-1200 cm⁻¹ region.
C-H stretches (alkane): Multiple bands in the 2850-3000 cm⁻¹ range corresponding to the various C-H bonds in the molecule.
Computational Catalyst Design and Optimization
Computational chemistry plays a crucial role in the design and optimization of catalysts for chemical reactions. For a molecule like this compound, a plausible synthetic route is the hydroformylation of a suitable alkene precursor, such as 3,3-dimethyl-1-(tert-butoxy)but-1-ene. Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene.
Catalyst Selection and Design: The choice of catalyst is critical for achieving high yield and selectivity in hydroformylation. Rhodium and cobalt complexes are commonly used catalysts for this reaction. Computational studies can be employed to design and screen potential catalysts by:
Modeling the Catalytic Cycle: DFT calculations can be used to map out the entire catalytic cycle, including the energies of intermediates and transition states. This provides insights into the reaction mechanism and helps identify the rate-determining step.
Ligand Effects: The ligands attached to the metal center have a profound impact on the catalyst's activity and selectivity. Computational screening of a library of ligands can identify candidates that promote the desired regioselectivity (i.e., the formation of the linear aldehyde over the branched isomer) and enantioselectivity (if a chiral product is desired). For the synthesis of this compound, the goal would be to favor the addition of the formyl group to the terminal carbon of the alkene.
Solvent Effects: The choice of solvent can also influence the reaction outcome. Computational models can incorporate solvent effects to provide a more realistic description of the reaction environment.
Optimization of Reaction Conditions: Theoretical studies can also aid in optimizing reaction conditions such as temperature and pressure. By understanding the thermodynamics and kinetics of the catalytic cycle at different conditions, computational models can predict the optimal parameters to maximize the yield of the desired product.
For the hydroformylation of 3,3-dimethyl-1-(tert-butoxy)but-1-ene, a computational study might involve comparing the performance of different phosphine ligands on a rhodium catalyst. The study would calculate the energy barriers for the formation of both the desired linear aldehyde and the undesired branched isomer. Ligands that lead to a lower energy barrier for the linear product would be identified as promising candidates for experimental investigation.
Applications and Strategic Utilization in Complex Organic Synthesis
4-(Tert-butoxy)-2,2-dimethylbutanal as a Versatile Building Block
Organic building blocks are fundamental to the construction of more complex molecular architectures. rsc.orguci.edu They serve as foundational components in the bottom-up assembly of molecules in medicinal chemistry, materials science, and organic synthesis. rsc.org The strategic incorporation of building blocks with specific functionalities and stereochemical properties is a cornerstone of modern synthetic chemistry.
The total synthesis of natural products is a significant driver for the development of new synthetic methodologies and strategies. nih.govrsc.orgmidas-pharma.com Natural products and their analogues are a rich source of inspiration for drug discovery. run-chemical.com While the literature details the synthesis of numerous natural products, specific examples commencing from or utilizing this compound as a key precursor are not prominently featured in comprehensive searches of scientific databases.
Pharmaceutical intermediates are crucial chemical compounds that form the basis for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comnih.gov The development of novel and efficient routes to these intermediates is a primary focus of pharmaceutical research and development. Although a vast number of intermediates are employed in the synthesis of pharmaceuticals, the role of this compound as a key intermediate in the synthesis of complex pharmaceutical scaffolds is not widely documented in published research.
Role in Asymmetric Synthesis as a Chiral Precursor or Auxiliary
Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, is a critical technology in the pharmaceutical and fine chemical industries. researchtrend.net This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. While the principles of asymmetric synthesis are well-established, specific reaction pathways where this compound acts as a chiral precursor or auxiliary have not been extensively described in the scientific literature.
Development of Cascade and Domino Reactions Utilizing the Compound
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov These reactions are highly efficient in terms of atom economy and can rapidly generate molecular complexity. nih.gov Despite the synthetic power of cascade reactions, specific examples that are initiated by or strategically utilize this compound are not readily found in the current body of scientific literature.
Synthesis of Advanced Materials and Functional Molecules
The synthesis of advanced materials and functional molecules, such as polymers with specific properties, is an area of intense research. Organic building blocks are often employed to construct these materials. However, the application of this compound in the synthesis of advanced materials and functional molecules is not a well-documented area of research.
Derivatives and Analogues of 4 Tert Butoxy 2,2 Dimethylbutanal
Synthesis of Structural Analogues with Modified Substituents
The synthesis of structural analogues of 4-(Tert-butoxy)-2,2-dimethylbutanal can be approached by modifying three key regions of the molecule: the tert-butoxy (B1229062) group, the gem-dimethyl group at the α-position, and the aldehyde functional group.
Modification of the Tert-butoxy Group:
Analogues with different ether-linked substituents can be synthesized to probe the influence of sterics and electronics at the 4-position. The synthesis would typically involve the Williamson ether synthesis, where a suitable alkoxide reacts with a halo-functionalized 2,2-dimethylbutanal precursor. For instance, replacing the tert-butyl group with smaller alkyl groups (e.g., methoxy, ethoxy) or larger, more complex groups could be achieved.
A general synthetic approach could start from 4-halo-2,2-dimethylbutanal, which can be prepared from the corresponding alcohol. The reaction with various sodium or potassium alkoxides would yield a library of analogues.
Table 1: Hypothetical Analogues with Modified Ether Substituents
| Analogue Name | R Group | Synthetic Precursor (Alkoxide) |
|---|---|---|
| 4-Methoxy-2,2-dimethylbutanal | -CH₃ | Sodium methoxide |
| 4-Ethoxy-2,2-dimethylbutanal | -CH₂CH₃ | Sodium ethoxide |
| 4-Isopropoxy-2,2-dimethylbutanal | -CH(CH₃)₂ | Sodium isopropoxide |
Modification of the α,α-Dimethyl Group:
Altering the gem-dimethyl substituents on the α-carbon can significantly impact the steric environment around the aldehyde. Analogues with smaller or larger alkyl groups, or even cyclic structures like a cyclopropyl or cyclobutyl ring, can be synthesized. The synthesis of such compounds can be challenging and may require multi-step sequences. For example, the introduction of different alkyl groups could be achieved through the alkylation of a suitable enolate precursor of a less substituted aldehyde, followed by further synthetic manipulations.
Modification of the Aldehyde Group:
The aldehyde functional group can be transformed into other functionalities to create a diverse range of derivatives. For example, reduction of the aldehyde would yield the corresponding alcohol, 4-(tert-butoxy)-2,2-dimethylbutan-1-ol. Oxidation would produce the carboxylic acid, 4-(tert-butoxy)-2,2-dimethylbutanoic acid. Furthermore, the aldehyde can undergo reactions with various nucleophiles to generate imines, oximes, and hydrazones, expanding the chemical space of its derivatives.
Investigation of Structure-Reactivity Relationships within Analogues
The reactivity of this compound and its analogues is largely dictated by the steric and electronic effects of its substituents. The bulky tert-butyl group and the gem-dimethyl group at the α-position create significant steric hindrance around the aldehyde carbonyl.
Steric Effects:
The α,α-disubstituted nature of the aldehyde significantly hinders the approach of nucleophiles to the carbonyl carbon. This steric congestion is a defining feature of its reactivity. For instance, in nucleophilic addition reactions, the rate of reaction for this compound is expected to be considerably slower than that of less hindered aldehydes like propanal.
A comparative study of the reactivity of analogues with varying steric bulk at the α-position would provide valuable insights. It is anticipated that as the size of the α-substituents increases, the rate of nucleophilic attack will decrease.
Table 2: Predicted Relative Reactivity of Aldehyde Analogues in Nucleophilic Addition
| Analogue | α-Substituents | Predicted Relative Reactivity |
|---|---|---|
| 4-(Tert-butoxy)butanal | -H, -H | High |
| 4-(Tert-butoxy)-2-methylbutanal | -H, -CH₃ | Moderate |
| This compound | -CH₃, -CH₃ | Low |
Electronic Effects:
The tert-butoxy group, being an ether, is an electron-donating group through induction. This electron-donating effect can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to analogues with electron-withdrawing groups at the 4-position.
By synthesizing analogues with electron-withdrawing substituents (e.g., a trifluoroethoxy group) in place of the tert-butoxy group, the electrophilicity of the carbonyl carbon could be enhanced, potentially increasing its reactivity.
Exploration of Isosteric and Bioisosteric Replacements (if relevant to specific applications)
In the context of medicinal chemistry and drug design, isosteric and bioisosteric replacements are crucial strategies for optimizing the properties of a lead compound. While specific applications for this compound are not detailed here, the principles of isosteric replacement can be applied to its key structural motifs.
Isosteric and Bioisosteric Replacements for the Tert-butyl Group:
The tert-butyl group is a common lipophilic and sterically bulky moiety in bioactive molecules. However, it can be susceptible to metabolic oxidation. Bioisosteric replacements aim to mimic its size and shape while improving metabolic stability or other pharmacokinetic properties. chem-space.com
Common bioisosteres for the tert-butyl group include:
Cyclopropyl and Cyclobutyl groups: These cyclic structures can mimic the steric bulk of the tert-butyl group. enamine.net
Trifluoromethylcyclopropyl and Trifluoromethylcyclobutyl groups: The introduction of fluorine can enhance metabolic stability and alter electronic properties.
Trimethylsilyl group: This can sometimes reduce lipophilicity without significantly altering biological activity. cambridgemedchemconsulting.com
Table 3: Potential Bioisosteric Replacements for the Tert-butyl Group
| Original Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Tert-butyl | Cyclopropyl | Similar steric profile |
| Tert-butyl | Trifluoromethylcyclopropyl | Increased metabolic stability |
Isosteric and Bioisosteric Replacements for the Aldehyde Group:
The aldehyde group is a reactive functional group and can be a target for metabolic enzymes. In drug design, it is often replaced with other functional groups that can act as hydrogen bond acceptors but have improved stability or pharmacokinetic profiles.
Potential bioisosteres for the aldehyde group include:
Nitriles: The cyano group can act as a hydrogen bond acceptor and is generally more stable than an aldehyde.
Ketones: While still a carbonyl, a ketone might offer different reactivity and metabolic profiles.
Oxetanes and other heterocycles: These can mimic the hydrogen bonding capabilities of the carbonyl oxygen while providing a more rigid and metabolically stable scaffold.
The selection of an appropriate bioisostere would depend on the specific biological target and the desired physicochemical properties of the analogue.
Future Research Directions and Emerging Opportunities
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The application of artificial intelligence (AI) and machine learning (ML) to chemical synthesis is a rapidly growing field that promises to revolutionize how chemists design and execute reactions. For 4-(Tert-butoxy)-2,2-dimethylbutanal, these technologies could accelerate the discovery of new synthetic routes and optimize existing processes.
Currently, there is a lack of specific research applying AI and machine learning models to predict or optimize reactions involving this compound. However, the general approach in this field involves training algorithms on vast datasets of known chemical reactions. These models can then predict the likely outcome of a novel reaction, suggest optimal conditions (e.g., temperature, catalyst, solvent), and estimate the potential yield. By inputting the structure of this compound and potential reactants, researchers could theoretically screen numerous reaction possibilities computationally before entering the laboratory, saving significant time and resources.
| Parameter | Traditional Approach | AI-driven Approach | Potential Advantage |
| Condition Screening | Manual, iterative experimentation | Automated, multi-parameter analysis | Comprehensive and rapid identification of optimal conditions |
| Catalyst Selection | Based on literature precedent and chemical intuition | Predictive modeling based on catalyst and substrate features | Discovery of novel, more efficient catalysts |
| Yield Prediction | Empirical, based on trial and error | Quantitative structure-property relationship (QSPR) models | More accurate forecasting of reaction outcomes |
This table illustrates the general potential of AI in reaction optimization, not specific findings for this compound.
Discovery of Novel Reactivities and Catalytic Transformations
The exploration of new chemical reactions is a cornerstone of organic chemistry. For this compound, research into its novel reactivities and its participation in new catalytic transformations remains an open area. The aldehyde functional group is highly versatile, and the sterically hindered neopentyl group and the tert-butoxy (B1229062) moiety could impart unique selectivity in various reactions. Future research could focus on areas such as asymmetric catalysis to produce chiral derivatives, or the development of novel C-H activation reactions at positions electronically influenced by the aldehyde and ether groups.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a wealth of opportunities for designing complex and functional materials. The structural features of this compound, such as its potential for hydrogen bonding via the aldehyde oxygen and its lipophilic tert-butyl and neopentyl groups, make it a candidate for incorporation into supramolecular assemblies.
There is currently no published research on the use of this compound in encapsulation or host-guest chemistry. In this field, a "host" molecule forms a cavity that can encapsulate a "guest" molecule. Given its size and functional groups, this compound could potentially act as a guest, fitting into the hydrophobic pockets of host molecules like cyclodextrins or calixarenes. Such studies would provide fundamental insights into non-covalent interactions and could lead to applications in areas like controlled release or sensing.
Supramolecular catalysis utilizes the confined environment of a host-guest complex to control a chemical reaction. The host can orient the substrate (guest) in a specific way, leading to enhanced reaction rates or unique selectivity. While no studies have reported the use of this compound in this context, it could be a target substrate for such catalytic systems. For instance, a supramolecular catalyst could be designed to selectively perform a reaction on the aldehyde group of this compound while it is encapsulated, potentially leading to products that are difficult to synthesize using traditional methods.
Development of Advanced Methodologies for in situ Reaction Monitoring and Characterization
The precise control and optimization of synthetic routes involving complex molecules like this compound rely heavily on a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Traditional offline analytical methods, which involve sampling and subsequent analysis, can be time-consuming and may not accurately represent the state of the reaction at the moment of sampling. acs.orgyoutube.com The development and implementation of advanced in situ (in the reaction mixture) monitoring techniques are pivotal for real-time analysis, enabling dynamic control over reaction parameters to improve yield, purity, and safety. mt.com These methodologies, often grouped under the umbrella of Process Analytical Technology (PAT), are transforming chemical synthesis from a static, endpoint-focused practice to a dynamic, comprehensively understood process. researchgate.netamericanpharmaceuticalreview.com
For a sterically hindered aldehyde such as this compound, reactions can be sensitive to subtle changes in conditions. Real-time monitoring provides immediate feedback, allowing for rapid adjustments and a more robust process design. mt.commt.com Key spectroscopic and spectrometric techniques are at the forefront of this evolution.
Spectroscopic Monitoring Techniques
In situ spectroscopy is a powerful approach for tracking the concentration changes of reactants, products, and intermediates directly within the reaction vessel without the need for sampling. youtube.comspectroscopyonline.com
In situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly well-suited for monitoring reactions involving carbonyl compounds due to the strong and distinct absorption band of the C=O group. osti.govresearchgate.net By inserting an attenuated total reflectance (ATR) probe into the reactor, spectra can be collected in real-time. youtube.com For the synthesis or subsequent reactions of this compound, the disappearance of a reactant's characteristic peak and the appearance of the aldehyde's carbonyl peak (typically around 1725 cm⁻¹) can be tracked. This allows for the precise determination of reaction initiation, progression, and endpoint. youtube.commt.com Furthermore, the formation of byproducts or intermediates can often be identified by the appearance of new, unexpected absorption bands. researchgate.net
For example, in a hypothetical oxidation of the corresponding alcohol to this compound, in situ FTIR could monitor the decrease of the broad O-H stretch of the alcohol and the simultaneous increase of the sharp C=O stretch of the aldehyde product.
| Time (minutes) | Reactant A Peak Absorbance (Characteristic Wavenumber) | Product (this compound) Carbonyl Peak Absorbance (~1725 cm⁻¹) |
| 0 | 0.98 | 0.01 |
| 10 | 0.75 | 0.24 |
| 20 | 0.52 | 0.47 |
| 30 | 0.28 | 0.71 |
| 40 | 0.05 | 0.94 |
| 50 | <0.01 | 0.99 |
| This interactive table illustrates hypothetical data from in situ FTIR monitoring, showing the conversion of a reactant to the target aldehyde over time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online and in situ NMR spectroscopy provides detailed structural information, making it an invaluable tool for unambiguous identification of species in a reaction mixture and for kinetic studies. researchgate.netnih.gov With the advent of high-resolution benchtop NMR spectrometers, it is now more feasible to integrate this technique directly into a chemistry laboratory fume hood for real-time monitoring. magritek.comasahilab.co.jp A flow cell can be connected to the reactor, continuously circulating the reaction mixture through the spectrometer. nih.gov For a reaction involving this compound, one could monitor the decrease in the signal intensity of the reactant's protons and the corresponding increase in the characteristic aldehyde proton signal (around 9.5-10 ppm), the tert-butyl signal, and the dimethyl signals of the product. magritek.comasahilab.co.jp This method is non-invasive and provides quantitative data for all species present, enabling the development of accurate kinetic models. researchgate.netnih.gov
| Reaction Time (s) | Reactant (p-nitrobenzaldehyde) Integral @ 10.4 ppm | Product (Acetal) Integral @ 5.8 ppm |
| 0 | 1.00 | 0.00 |
| 600 | 0.85 | 0.15 |
| 1200 | 0.72 | 0.28 |
| 1800 | 0.61 | 0.39 |
| 2400 | 0.52 | 0.48 |
| 3000 | 0.45 | 0.55 |
| This interactive table shows sample data from a real-time NMR study on an acetalization reaction, demonstrating how reactant and product concentrations can be tracked. A similar approach could be applied to reactions with this compound. asahilab.co.jp |
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. nih.gov It is particularly advantageous for reactions in aqueous media, as the Raman signal for water is very weak. It also excels at analyzing C=C bonds and symmetric vibrations that are weak in the IR spectrum. An immersion probe can be used for in situ measurements, providing real-time data on changes in molecular structure and concentration. nih.gov
Mass Spectrometry (MS) for Intermediate Characterization
While spectroscopic methods are excellent for monitoring known species, mass spectrometry is unparalleled in its sensitivity and ability to detect and identify unknown, often transient, reaction intermediates. acs.orgnih.govrsc.org Techniques like electrospray ionization (ESI-MS) can be coupled directly to a reaction vessel, allowing for the continuous infusion of the reaction mixture into the mass spectrometer. nih.govru.nl This setup enables the detection of low-concentration charged or easily ionizable intermediates that are crucial for elucidating complex reaction mechanisms. nih.gov For reactions involving this compound, such as its formation via a Grignard reaction or its use in an aldol (B89426) condensation, in situ MS could identify organometallic adducts, enolates, or other short-lived species that dictate the reaction pathway and product distribution. mt.comnih.gov
| Technique | Information Gained | Applicability to this compound |
| In situ FTIR | Real-time concentration of functional groups (e.g., C=O, O-H). Reaction kinetics and endpoint. | Excellent for monitoring the appearance/disappearance of the aldehyde carbonyl group. |
| Online NMR | Detailed structural information, quantification of all species, reaction kinetics. | Unambiguous identification of reactants, products, and stable intermediates. |
| In situ Raman | Complementary vibrational data, good for aqueous systems and symmetric bonds. | Monitoring reactions where FTIR signals may be weak or overlapping. |
| Online MS | Detection and identification of low-concentration and transient intermediates, mechanistic insights. | Elucidating complex reaction mechanisms by identifying species like enolates or organometallic complexes. |
| This interactive table summarizes the strengths of different in situ monitoring techniques and their specific applications for studying reactions involving this compound. |
The integration of these advanced analytical methodologies provides a comprehensive, real-time picture of the chemical transformations involving this compound. This data-rich approach not only facilitates the optimization of current synthetic processes but also opens up new opportunities for discovering novel reaction pathways and controlling complex chemical systems with unprecedented precision.
Q & A
Q. How can molecular docking predict interactions between this compound and enzymatic targets?
- Methodological Answer : Dock the compound into target proteins (e.g., aldehyde dehydrogenases) using AutoDock Vina. Parameterize the force field with partial charges from DFT calculations. Analyze binding poses for hydrogen bonds with the aldehyde oxygen and hydrophobic interactions with the tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
